菲,乙基-

描述

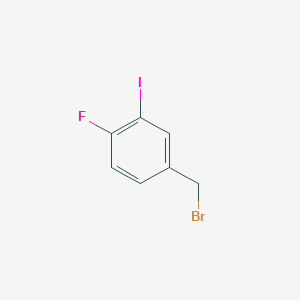

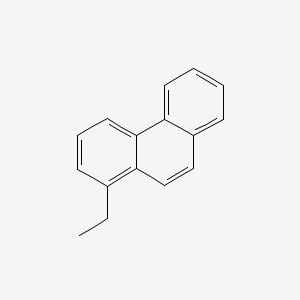

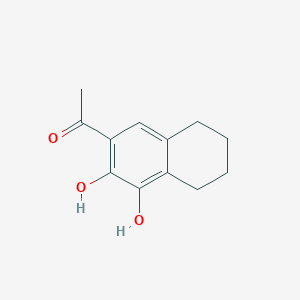

Phenanthrene, often recognized for its relevance in environmental chemistry, is a polycyclic aromatic hydrocarbon (PAH) comprised of three fused benzene rings arranged in angular fashion . Its chemical formula is C14H10, embodying a molecular structure that is flat and aromatic . The compound “Phenanthrene, ethyl-” would be a derivative of Phenanthrene with an ethyl group attached, likely having the chemical formula C16H14 .

Synthesis Analysis

The synthesis of Phenanthrene, while originally sourced from coal tar, is nowadays generally carried out in a laboratory setting, following several recognized methods . The most notable method involves the Elbs persulfate oxidation of naphthalene . Another common route to synthesizing Phenanthrene is via the Diels-Alder reaction, where it is produced as a by-product during the reaction of benzyne with furan .Molecular Structure Analysis

The Phenanthrene molecule is planar and contains 14 carbon and 10 hydrogen atoms . It is relatively stable due to the aromaticity conferred by its three fused benzene rings . The ethyl derivative would have an additional C2H5 group attached to the phenanthrene core.Chemical Reactions Analysis

Phenanthrene is less reactive than many other PAHs, but it does participate in electrophilic aromatic substitution reactions . These reactions take place most readily at the 9 and 10 positions of the molecule, leading to its derivative, 9,10-dihydrophenanthrene .Physical And Chemical Properties Analysis

Phenanthrene is a colorless, crystalline substance at room temperature and has a faintly aromatic odor . It has a melting point of 100.2 degrees Celsius and a boiling point of 340 degrees Celsius . It is nearly insoluble in water but is soluble in most low-polarity organic solvents such as toluene, carbon tetrachloride, ether, chloroform, acetic acid, and benzene .科学研究应用

电催化氢化

菲因其在电催化氢化(ECH)过程中的作用而受到研究。Mahdavi等人(1993)的研究重点是在恒电流控制下在 Raney 镍电极上氢化菲,揭示了周期性电流控制在改善该过程中的效率(Mahdavi 等人,1993)。微生物代谢

各种微生物对菲的代谢一直是人们关注的主题。Sutherland 等人(1991)探讨了白腐真菌毛木耳如何代谢菲,有助于理解该化合物的生物转化(Sutherland 等人,1991)。植物胁迫反应

Weisman 等人(2010)研究了拟南芥在菲处理下的转录反应,揭示了植物在遗传水平上如何对多环芳烃 (PAH) 做出反应(Weisman 等人,2010)。受污染土壤的生物修复

Zappi 等人(1996)重点关注石油烃(包括菲)在土壤生物修复中的降解模式。他们观察到在好氧条件下,生物浆反应器中菲的快速代谢(Zappi 等人,1996)。真菌和酶的降解

Han 等人(2004)研究了白腐真菌变色牛肝菌及其漆酶对菲的降解,阐明了这种烃的真菌和酶促分解(Han 等人,2004)。溶解度研究

Whitehouse(1984)对菲和类似烃在不同温度和盐度下的溶解度进行的研究为环境和化学工程应用提供了关键数据(Whitehouse,1984)。植物中的光合作用装置效应

Jin 等人(2017)探讨了菲如何影响黄瓜叶片中的光合作用装置,有助于理解环境污染物对植物生理的影响(Jin 等人,2017)。菲标记聚合物的制备和性能

Liu 等人(1999)研究了菲标记 SEBS 三嵌段共聚物的制备和光谱性质,这在材料科学和聚合物化学中具有影响(Liu 等人,1999)。

作用机制

安全和危害

Exposure to Phenanthrene, like many PAHs, has been associated with various health effects . Short-term exposure to high levels of Phenanthrene can result in eye and skin irritation, nausea, and breathing difficulties . Long-term exposure, especially through inhalation or skin contact, has been linked to immunological and hematological effects, cataracts, kidney and liver damage, and cancer . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

1-ethylphenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-2-12-7-5-9-16-14-8-4-3-6-13(14)10-11-15(12)16/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXRXNJKBMDQHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C=CC3=CC=CC=C3C2=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184980 | |

| Record name | Phenanthrene, ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenanthrene, ethyl- | |

CAS RN |

30997-38-7 | |

| Record name | Phenanthrene, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030997387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine](/img/structure/B3031339.png)

![2-chloro-1-[1-(trifluoromethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one](/img/structure/B3031341.png)

![1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole](/img/structure/B3031343.png)